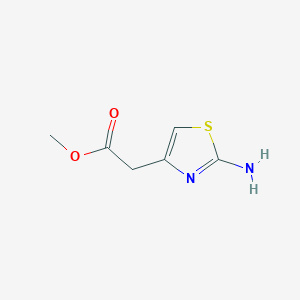

Methyl 2-(2-aminothiazol-4-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQKFBGFHDNUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353317 | |

| Record name | Methyl (2-amino-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-16-2 | |

| Record name | Methyl (2-amino-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 2-(2-aminothiazol-4-yl)acetate, a key intermediate in the pharmaceutical industry. The content is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the prevalent synthetic methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a side-chain precursor for third-generation cephalosporin antibiotics such as Cefditoren Pivoxil. The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, imparting a range of biological activities to the parent molecule. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The most common and well-established method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. In the context of this compound synthesis, this involves the reaction of an α-halo-β-ketoester, such as methyl 4-chloroacetoacetate, with a thioamide, typically thiourea.

The overall reaction is as follows:

Caption: General scheme of the Hantzsch thiazole synthesis for this compound.

Reaction Mechanism

The mechanism of the Hantzsch synthesis for this specific target involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the halogen in methyl 4-chloroacetoacetate. This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiazole ring.

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

Quantitative Data and Comparison of Synthesis Pathways

While specific data for the synthesis of this compound is sparse in the literature, extensive data exists for its close analog, Ethyl 2-(2-aminothiazol-4-yl)acetate. The synthesis pathways are analogous, and similar outcomes can be expected. The following table summarizes various reported conditions for the synthesis of the ethyl ester, providing a valuable reference for optimizing the synthesis of the methyl ester.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 4-chloroacetoacetate | Thiourea | Ethanol | 30-40 | 3 | High (not specified) | [1] |

| Ethyl 4-chloroacetoacetate | Thiourea | Ethanol | 25-30 | 4 | High (not specified) | [1] |

| Ethyl 4-chloroacetoacetate | Thiourea | Ethanol | 20-25 | 2 | High (not specified) | [1] |

| Ethyl chloroacetate | Thiourea | 95% Ethanol | Reflux | 3 | 79-82 (of pseudothiohydantoin) | [2] |

| 4-Chloroacetoacetyl chloride | Thiourea | Water/Methylene Chloride | 5-10 then 25-30 | 1.5 | 78.5 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-(2-aminothiazol-4-yl)acetate esters, primarily based on the synthesis of the ethyl ester. These can be adapted for the synthesis of the methyl ester by substituting the corresponding starting materials.

Protocol 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate from Ethyl 4-chloroacetoacetate

This protocol is adapted from a one-pot method described in the patent literature.[1]

Materials:

-

Thiourea

-

Ethyl 4-chloroacetoacetate

-

Absolute Ethanol

-

20% Sodium Hydroxide solution

Procedure:

-

In a four-necked flask, suspend thiourea (e.g., 25g) in absolute ethanol (e.g., 273mL) and stir for 30 minutes.

-

Control the temperature of the mixture to 30-40°C and slowly add ethyl 4-chloroacetoacetate (e.g., 57.31g) dropwise.

-

After the addition is complete, the reaction solution will gradually become clear. Continue the reaction for approximately 1.5 hours, at which point a solid will begin to precipitate.

-

Monitor the reaction by a suitable method (e.g., TLC or LC) until the consumption of thiourea is less than 0.5% (approximately 3 hours).

-

To the reaction mixture, directly add 20% sodium hydroxide solution (e.g., 112.8mL) dropwise while maintaining the temperature at 30-40°C.

-

The product, Ethyl 2-(2-aminothiazol-4-yl)acetate, can then be isolated and purified by standard methods such as filtration, washing, and recrystallization.

Protocol 2: Synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride from 4-chloroacetoacetyl chloride

This protocol details the synthesis of the hydrochloride salt of the corresponding carboxylic acid, which can be esterified to the desired methyl ester in a subsequent step.

Materials:

-

Thiourea

-

4-Chloroacetoacetyl chloride

-

Water

-

Methylene chloride

Procedure:

-

Prepare a suspension of thiourea (e.g., 15.2g) in water (e.g., 30.0g) in a round-bottomed flask and cool to +5°C.

-

In a separate flask, prepare a solution of 4-chloroacetoacetyl chloride in methylene chloride.

-

Cool the thiourea suspension to +5 to +7°C.

-

Add the 4-chloroacetoacetyl chloride solution dropwise to the thiourea suspension over 25 minutes, maintaining the temperature at +7 to +8°C with constant stirring.

-

After the addition is complete, continue stirring for 30 minutes at +5 to +7°C.

-

Remove the cooling bath and continue stirring for an additional 60 minutes, allowing the temperature to rise to +26 to 27°C.

-

Place the reaction mixture in a refrigerator to precipitate the (2-aminothiazol-4-yl)-acetic acid hydrochloride.

-

Isolate the product by filtration. The reported yield of colorless crystals is 78.5%.

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for the synthesis of this compound.

Purification

The crude product is typically purified by recrystallization. While specific solvents for the methyl ester are not detailed in the reviewed literature, common solvents for recrystallization of similar compounds include ethanol, water, or mixtures thereof. The choice of solvent should be determined empirically to provide good solubility at elevated temperatures and poor solubility at lower temperatures.

Characterization

The characterization of the final product is crucial to confirm its identity and purity.

-

Melting Point: The melting point of the analogous Ethyl 2-(2-aminothiazol-4-yl)acetate is reported to be 92-94°C. The melting point of the methyl ester is expected to be in a similar range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons adjacent to the ester and the thiazole ring, a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons.

-

¹³C NMR: Expected signals would include carbons of the methyl ester, the methylene group, the thiazole ring, and the carbonyl group.

-

Conclusion

The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis. This technical guide provides a foundation for researchers and drug development professionals to understand and implement this key synthetic transformation. While detailed experimental and characterization data for the methyl ester are limited in public literature, the extensive information available for the analogous ethyl ester offers a reliable starting point for reaction optimization and adaptation. Further in-house optimization and characterization will be necessary to establish a robust and scalable process for the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to Methyl 2-(2-aminothiazol-4-yl)acetate (CAS: 64987-16-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-aminothiazol-4-yl)acetate is a pivotal chemical intermediate, distinguished by its 2-aminothiazole core structure. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and a validated synthesis protocol. Furthermore, it elucidates the compound's critical role in pharmaceutical development, particularly as a key building block in the synthesis of third-generation cephalosporin antibiotics such as Cefditoren. Experimental procedures for its synthesis and its subsequent utilization in drug manufacturing are presented, alongside workflow diagrams to illustrate these processes. This document serves as a technical resource for professionals engaged in medicinal chemistry, organic synthesis, and pharmaceutical research and development.

Chemical and Physical Properties

This compound is a light yellow to light brown solid. Its fundamental properties are summarized in the table below, providing a consolidated reference for laboratory and industrial applications.

| Property | Value | Source(s) |

| CAS Number | 64987-16-2 | [1] |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.21 g/mol | [2] |

| Melting Point | 112-116 °C | N/A |

| Boiling Point (Predicted) | 307.3 ± 17.0 °C | N/A |

| Density (Predicted) | 1.353 ± 0.06 g/cm³ | N/A |

| Appearance | Light yellow to light brown solid | N/A |

| Synonyms | Methyl (2-amino-1,3-thiazol-4-yl)acetate, (2-Amino-thiazol-4-yl)-acetic acid methyl ester, 2-Amino-4-(methoxycarbonylmethyl)thiazole | [1] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below are the characteristic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

-CH₃ (ester): A singlet expected around 3.7 ppm.

-

-CH₂- (acetate): A singlet expected around 3.5-3.6 ppm.

-

Thiazole ring proton (-CH=): A singlet expected around 6.5-6.8 ppm.

-

-NH₂ (amino): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically in the range of 5.0-7.0 ppm.

-

-

¹³C NMR (Predicted):

-

-CH₃ (ester): Expected around 52 ppm.

-

-CH₂- (acetate): Expected around 35-40 ppm.

-

Thiazole C4: Expected around 140-145 ppm.

-

Thiazole C5: Expected around 105-110 ppm.

-

Thiazole C2 (-C-NH₂): Expected around 168-172 ppm.

-

Carbonyl (-C=O): Expected around 170-175 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.[7][8][9]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretching | Primary amine (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic/Heterocyclic C-H |

| 2950-2850 | C-H stretching | Aliphatic C-H (-CH₃, -CH₂) |

| ~1735 | C=O stretching | Ester carbonyl |

| ~1620 | N-H bending | Primary amine (-NH₂) |

| ~1540 | C=N stretching | Thiazole ring |

| ~1200 | C-O stretching | Ester |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.[1][10]

-

Expected Molecular Ion Peak (M⁺): m/z = 172.03

Experimental Protocols

Synthesis of this compound

This protocol is based on the esterification of 2-aminothiazole-4-acetic acid.

Caption: Key steps in cephalosporin synthesis.

Materials:

-

(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (a derivative of 2-aminothiazole-4-acetic acid)

-

An activating agent (e.g., a chlorinating agent like phosphorus pentachloride or thionyl chloride)

-

A protected 7-aminocephalosporanic acid (7-ACA) derivative (the cephalosporin core)

-

A suitable solvent (e.g., dichloromethane, N,N-dimethylformamide)

-

A base (e.g., triethylamine, pyridine)

Procedure:

-

The carboxylic acid of the 2-aminothiazole acetic acid derivative is activated. This is often achieved by converting it to an acid chloride or an active ester.

-

In a separate reaction vessel, the protected 7-ACA derivative is dissolved in a suitable anhydrous solvent.

-

The solution is cooled, and a base is added.

-

The activated 2-aminothiazole acetic acid derivative is then added portion-wise to the 7-ACA solution at a low temperature.

-

The reaction mixture is stirred for several hours, allowing the amide coupling to proceed.

-

The progress of the reaction is monitored by a suitable chromatographic technique (e.g., HPLC or TLC).

-

Upon completion, the reaction is quenched, and the product is isolated through extraction and purification steps, which may include crystallization or column chromatography.

-

The resulting coupled product is a key intermediate that undergoes further modifications and deprotection steps to yield the final active pharmaceutical ingredient, Cefditoren.

Role in Drug Development and Signaling Pathways

This compound itself is not a biologically active molecule in terms of therapeutic effect. Its significance lies in being a versatile precursor for the synthesis of more complex molecules with pharmacological activity. The 2-aminothiazole moiety is a well-established pharmacophore found in a wide range of bioactive compounds, including antimicrobial and anticancer agents.

In the context of cephalosporins like Cefditoren, the 2-aminothiazole-4-yl-acetamido side chain plays a crucial role in their antibacterial activity. This side chain enhances the binding affinity of the cephalosporin to penicillin-binding proteins (PBPs) in bacteria. PBPs are essential enzymes involved in the synthesis of the bacterial cell wall. By acylating the active site of these enzymes, the cephalosporin inhibits peptidoglycan synthesis, leading to a compromised cell wall and ultimately bacterial cell death. The specific substitutions on the 2-aminothiazole ring and the oxime group further modulate the antibacterial spectrum and resistance to β-lactamases.

Signaling Pathway of Cephalosporin Action

Caption: Bacterial cell wall synthesis inhibition.

Conclusion

This compound is a compound of high strategic importance in the pharmaceutical industry. Its well-defined chemical properties and versatile reactivity make it an indispensable building block for the synthesis of advanced cephalosporin antibiotics. This technical guide has provided a detailed summary of its properties, spectroscopic data, and synthetic methodologies, offering valuable insights for researchers and professionals in drug development. A thorough understanding of the synthesis and application of this intermediate is key to the efficient production of life-saving antibacterial drugs.

References

- 1. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 64987-16-2|this compound|BLD Pharm [bldpharm.com]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 2-Amino-4-methylthiazole (1603-91-4) 1H NMR spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. mdpi.com [mdpi.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate | C15H12N4O4S3 | CID 10927678 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 2-(2-aminothiazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(2-aminothiazol-4-yl)acetate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic and purification procedures involving the target molecule and its close analogs. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise solubility data in their laboratories.

Introduction to this compound

This compound is a chemical intermediate of significant interest in the pharmaceutical industry, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different solvents is crucial for its synthesis, purification, formulation, and biological screening.

Solubility Profile

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. However, qualitative solubility can be inferred from various documented chemical processes. The following table summarizes the observed and inferred solubility of this compound and its closely related analogs in common laboratory solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | Compound | Solubility | Inference Source |

| Methylene Chloride | Ethyl 2-(2-aminothiazol-4-yl)acetate | Soluble | Used as an extraction solvent in a synthetic procedure. |

| Ethyl Acetate | (Z)-(2-aminothiazol-4-yl)triarylmethyloxyiminoacetic acid ester | Soluble | Employed as a reaction solvent. |

| Acetic Acid / Ethyl Acetate Mixture | (Z)-(2-aminothiazol-4-yl)triarylmethyloxyiminoacetic acid ester | Soluble | Utilized as a reaction medium. |

| Ethanol | 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide | Soluble (especially when heated) | Used as a recrystallization solvent. |

| Water | 2-Aminothiazole-4-acetic acid | 6.5 g/L (at 20 °C) | Publicly available data for the parent acid. |

| Dimethyl Sulfoxide (DMSO) | 2-Aminothiazole-4-acetic acid | Slightly Soluble | Publicly available data for the parent acid. |

Based on the principle of "like dissolves like," the presence of both polar (amino, ester, thiazole nitrogen) and non-polar (methyl group, thiazole ring) functionalities in this compound suggests it is likely to be soluble in a range of polar and moderately polar organic solvents. Its solubility in water is expected to be low.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a solid organic compound like this compound.

Materials and Equipment

-

This compound (high purity)

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC).

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The workflow for this experimental protocol can be visualized as follows:

Signaling Pathways and Experimental Workflows

A thorough review of the scientific literature did not reveal any established signaling pathways or specific, complex experimental workflows directly involving this compound that would necessitate a graphical representation. This compound is primarily documented as a building block in chemical synthesis. Should such information become available in the future, this section will be updated accordingly.

Conclusion

The Versatility of 2-Aminothiazole Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its inherent structural features allow for facile modification, leading to the development of derivatives with a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 2-aminothiazole derivatives, with a particular focus on their anticancer and antimicrobial properties. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid researchers in the ongoing quest for novel therapeutics.

Anticancer Activity: A Multi-pronged Attack on Malignancy

2-Aminothiazole derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines. Their mechanism of action is often multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Cytotoxicity of 2-Aminothiazole Derivatives

The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[1] |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | A549 (Lung Cancer) | Strong antiproliferative activity[1] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM |

| TH-39 | K562 (Leukemia) | 0.78 µM |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM[1] |

| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM[1] |

| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) |

| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) |

| SNS-032 (BMS-387032) | A2780 (Ovarian Cancer) | 95 nM[2] |

Mechanisms of Anticancer Action

1. Induction of Apoptosis:

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is a critical process for eliminating damaged or cancerous cells. Several studies have shown that these derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway.[1] A key event in this pathway is the modulation of the Bcl-2 family of proteins. Specifically, certain 2-aminothiazole derivatives have been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3][4]

2. Cell Cycle Arrest:

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[5][6] This prevents the cells from proceeding through mitosis and dividing. The mechanism of cell cycle arrest often involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. For instance, some derivatives have been identified as potent inhibitors of CDK2 and CDK5.[7] Inhibition of these kinases prevents the phosphorylation of their substrates, such as the retinoblastoma protein (Rb), which is crucial for the G1/S transition. By blocking CDK activity, these compounds effectively halt the cell cycle, leading to an accumulation of cells in a specific phase and preventing further proliferation.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

2-Aminothiazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Antimicrobial Potency of 2-Aminothiazole Derivatives

The following table presents the MIC values of selected 2-aminothiazole derivatives against different microbial species.

| Compound/Derivative | Microorganism | MIC Value (µg/mL) |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 |

| Piperazinyl derivative (121d) | Escherichia coli | 8 |

| Thiazolyl-thiourea derivative (124) | Staphylococcus aureus | 4-16 |

| Thiazolyl-thiourea derivative (124) | Staphylococcus epidermidis | 4-16 |

| 2-Arylideneamino-4-phenylthiazole (144) | Bacillus cereus | Highest activity among tested compounds |

| Oxazole-containing derivative | Mycobacterium tuberculosis H37Ra | 3.13 |

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for assessing the biological activities of 2-aminothiazole derivatives are crucial.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the 2-aminothiazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the appropriate final concentration.

-

Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion

The 2-aminothiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide showcase potent anticancer and antimicrobial activities, underpinned by well-defined mechanisms of action. The provided experimental protocols offer a standardized framework for the continued evaluation and optimization of new 2-aminothiazole-based compounds. As research in this area progresses, it is anticipated that this remarkable class of molecules will continue to yield promising candidates for the treatment of a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 4. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Importin β1 With a 2-Aminothiazole Derivative Resulted in G2/M Cell-cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Methyl 2-(2-aminothiazol-4-yl)acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(2-aminothiazol-4-yl)acetate stands as a cornerstone scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, particularly the reactive 2-amino group and the acetic acid ester moiety, provide facile handles for chemical modification, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. This technical guide delves into the properties, synthetic utility, and biological significance of this pivotal building block, providing detailed experimental protocols and insights into its role in the development of impactful medicines.

Physicochemical Properties and Reactivity

This compound is a stable, crystalline solid with the following key properties:

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

| Melting Point | 112-116 °C |

| CAS Number | 64987-16-2 |

The reactivity of this compound is primarily centered around the nucleophilic 2-amino group and the ester functionality. The amino group readily participates in acylation, sulfonylation, and condensation reactions, while the ester can be hydrolyzed or serve as a precursor for amide bond formation. This dual reactivity makes it an ideal starting material for generating extensive libraries of derivatives for structure-activity relationship (SAR) studies.

Core Synthetic Transformations: Experimental Protocols

The following sections provide detailed, adaptable experimental protocols for key synthetic transformations involving this compound. These protocols are derived from established methodologies for similar 2-aminothiazole derivatives and can be optimized for specific substrates.

Acylation of the 2-Amino Group

Acylation of the 2-amino group is a fundamental transformation for introducing a wide variety of substituents, a common strategy in the development of kinase inhibitors and other targeted therapies.

General Protocol:

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) is added a base (1.1-1.5 eq, e.g., triethylamine, diisopropylethylamine, or pyridine). The mixture is stirred at room temperature, and the desired acyl chloride or acid anhydride (1.1 eq) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Workflow for Acylation

Caption: General workflow for the acylation of this compound.

Formation of Thiourea Derivatives

The synthesis of thiourea derivatives from the 2-amino group is a key step in the creation of compounds with a broad range of biological activities, including antimicrobial and anticancer properties.

General Protocol:

This compound (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or tetrahydrofuran. The desired isothiocyanate (1.0-1.2 eq) is added, and the reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography.

Logical Relationship in Thiourea Synthesis

Caption: Reactants leading to the formation of 2-thiourea derivatives.

Synthesis of Schiff Bases

Condensation of the 2-amino group with aldehydes or ketones yields Schiff bases, which are versatile intermediates and can themselves exhibit significant biological activity, including antimicrobial and anticancer effects.[1][2]

General Protocol:

A mixture of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.1 eq) is dissolved in a suitable solvent, typically ethanol or methanol. A catalytic amount of a weak acid, such as acetic acid, is added. The reaction mixture is then stirred at room temperature or heated to reflux for several hours, with monitoring by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Experimental Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff bases.

Applications in Drug Discovery and Development

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a key precursor for many of these important therapeutic agents.

Cephalosporin Antibiotics

The 2-(2-aminothiazol-4-yl)acetyl group is a critical side chain in many third and fourth-generation cephalosporin antibiotics, such as Ceftiofur. This side chain confers broad-spectrum antibacterial activity and improved stability against β-lactamases. The synthesis of these antibiotics often involves the coupling of an activated derivative of 2-(2-aminothiazol-4-yl)acetic acid with the 7-aminocephalosporanic acid (7-ACA) core.

Kinase Inhibitors

The 2-aminothiazole core is a prominent feature in a number of potent kinase inhibitors used in cancer therapy. A prime example is Dasatinib, a dual BCR-ABL and Src family kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4]

Structure-Activity Relationship (SAR) Insights for Dasatinib:

| Moiety | Contribution to Activity |

| 2-Aminothiazole | Core scaffold providing key hydrogen bonding interactions with the kinase hinge region. |

| N-(2-chloro-6-methylphenyl)carboxamide | Occupies a hydrophobic pocket, enhancing potency and selectivity. |

| Hydroxyethylpiperazine | Improves solubility and pharmacokinetic properties. |

Biological Activity of Dasatinib and Related Compounds:

| Compound | Target Kinase(s) | IC₅₀ (nM) |

| Dasatinib | BCR-ABL, SRC family | <1 |

| Analog 1 (without 2-chloro-6-methylphenyl) | BCR-ABL | >100 |

| Analog 2 (modified piperazine) | SRC | 5-10 |

Signaling Pathways Targeted by 2-Aminothiazole-Based Kinase Inhibitors

BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML):

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells in CML. Dasatinib and other 2-aminothiazole-based inhibitors block the ATP-binding site of BCR-ABL, thereby inhibiting its kinase activity and downstream signaling cascades that promote cell growth and survival.

BCR-ABL Signaling Pathway

Caption: Inhibition of the BCR-ABL signaling pathway by 2-aminothiazole-based drugs.

VEGFR Signaling Pathway in Angiogenesis:

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several kinase inhibitors incorporating the 2-aminothiazole scaffold target VEGFR, thereby disrupting the blood supply to tumors.

VEGFR Signaling Pathway

Caption: Inhibition of the VEGFR signaling pathway, crucial for angiogenesis.

Wnt Signaling Pathway in Cancer:

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. Some 2-aminothiazole derivatives have been developed to target components of the Wnt pathway, such as tankyrase, offering a potential therapeutic strategy.

Wnt Signaling Pathway

Caption: Modulation of the Wnt signaling pathway by 2-aminothiazole derivatives.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its accessible reactive sites allow for the straightforward synthesis of a vast number of derivatives. The 2-aminothiazole core is a proven pharmacophore, integral to the efficacy of numerous drugs targeting a range of diseases, from bacterial infections to cancer. The detailed protocols and pathway analyses provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable scaffold in the design and development of the next generation of innovative medicines.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Potential Therapeutic Targets of Methyl 2-(2-aminothiazol-4-yl)acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. Methyl 2-(2-aminothiazol-4-yl)acetate, a readily accessible derivative, serves as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic targets of its derivatives, summarizing key findings, quantitative data, and experimental methodologies to facilitate further research and drug development in this promising area.

Overview of Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as attractive candidates for addressing a range of diseases. The inherent structural features of the 2-aminothiazole ring, coupled with the reactivity of the methyl acetate group at the 4-position, allow for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets. The primary therapeutic areas where these derivatives have shown significant promise include oncology, infectious diseases, and inflammatory conditions.

Key Therapeutic Targets and Mechanisms of Action

Protein Kinase Inhibition

The 2-aminothiazole moiety is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Several clinically approved drugs, such as the multi-kinase inhibitor Dasatinib, feature this core structure.[2] Derivatives of 4-substituted 2-aminothiazoles have been investigated as inhibitors of numerous kinases, playing critical roles in signal transduction pathways that are often dysregulated in cancer and other diseases.

Identified Kinase Targets:

-

Src Family Kinases: The 2-aminothiazole scaffold served as a template for the discovery of pan-Src inhibitors with nanomolar to subnanomolar potencies.[3]

-

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition is a valid anticancer strategy. 2-aminothiazole derivatives have been designed and evaluated as potent Aurora kinase inhibitors.[4]

-

Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3β (GSK3β): Derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole, which can be conceptually derived from the 2-aminothiazole core, have been identified as dual inhibitors of CK2 and GSK3β. The presence of a carboxylic acid group, which can be obtained from the hydrolysis of the methyl ester of the parent compound, was found to be crucial for potent inhibition.[5]

-

VEGFR-2, ALK, PI3K/mTOR: The broader class of 2-aminothiazole derivatives has been extensively explored as inhibitors of these key kinases in cancer progression.[1][2]

Signaling Pathway Modulation:

Inhibition of these kinases by this compound derivatives can disrupt critical cellular signaling pathways, leading to anticancer effects such as apoptosis and cell cycle arrest.

Anticancer Activity via Non-Kinase Targets

Beyond kinase inhibition, derivatives of this compound have shown potential in targeting other key players in cancer biology.

-

Importin β1 (KPNB1): This transport protein is overexpressed in various cancer cells and plays a role in cell proliferation. A 2-aminothiazole derivative was identified as a KPNB1-targeted anticancer agent, binding to a pocket centered around serine-476.[1]

Antimicrobial Activity

The 2-aminothiazole scaffold is present in several clinically used antimicrobial agents. Derivatives of this compound are promising candidates for the development of new anti-infective drugs.

-

Antitubercular Activity: Derivatives of 2-aminothiazole-4-carboxylate have shown potent activity against Mycobacterium tuberculosis H37Rv. While some derivatives inhibit the β-ketoacyl-ACP synthase mtFabH, others with a free amino group at the 2-position act through a different, yet to be fully elucidated, mechanism.

-

General Antibacterial and Antifungal Activity: The structural features of 2-aminothiazole derivatives allow for the modulation of their lipophilicity and polarity, which is crucial for their ability to penetrate microbial cell membranes. Potential mechanisms of action include the inhibition of essential enzymes involved in cell wall biosynthesis.

Other Therapeutic Targets

-

Carbonic Anhydrase (CA) Inhibition: In the context of antischistosomal drug development, derivatives synthesized from this compound have been designed as inhibitors of Schistosoma mansoni Carbonic Anhydrase (SmCA).

-

Metallo-β-lactamase (MBL) Inhibition: 2-Aminothiazole-4-carboxylic acids have been identified as broad-spectrum inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Although less potent than their 2-aminopyridine counterparts, 2-aminothiazole-based compounds have been synthesized and evaluated as nNOS inhibitors.[6]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected derivatives of 4-substituted 2-aminothiazoles.

Table 1: Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC50 / Ki | Reference |

| 4,5,6,7-Tetrahydrobenzo[d]thiazole derivative (1g) | CK2 | 1.9 µM | [5] |

| 4,5,6,7-Tetrahydrobenzo[d]thiazole derivative (1g) | GSK3β | 0.67 µM | [5] |

| 4-((4-(Naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid derivative (27) | CK2α | 0.6 µM (IC50), 0.18 µM (Ki) | [7] |

Table 2: Anticancer Activity (Cytotoxicity)

| Compound Class | Cell Line | GI50 / IC50 | Reference |

| Ethyl 2-substituted-aminothiazole-4-carboxylate derivative (13) | RPMI-8226 (Leukemia) | 0.08 µM | [2] |

| 2,4-Disubstituted thiazole amide derivative (28) | HT29 (Colon) | 0.63 µM | [2] |

| 4-((4-(Naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid derivative (27) | 786-O (Renal) | 5 µM (EC50) | [7] |

Table 3: Antimicrobial and Other Activities

| Compound Class | Target Organism/Enzyme | MIC / IC50 / Ki | Reference |

| Praziquantel-sulfonamide derivative | Schistosoma mansoni Carbonic Anhydrase (SmCA) | 5.0–8.8 nM (Ki) | |

| 2-Aminothiazole-based nNOS inhibitor | Neuronal Nitric Oxide Synthase (nNOS) | Less potent than aminopyridine lead | [6] |

Experimental Protocols

General Synthesis of 2-Aminothiazole Derivatives

A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.

Protocol for the Synthesis of this compound:

-

Esterification: 2-(2-Aminothiazol-4-yl)acetic acid is refluxed in methanol in the presence of a catalytic amount of thionyl chloride.

-

Work-up: The solvent is evaporated, and the resulting oily residue is triturated with diethyl ether to precipitate the product.

-

Purification: The white precipitate is filtered and dried to yield this compound.

Protein Kinase Inhibition Assay (General Protocol)

Materials:

-

Recombinant human kinase

-

Specific peptide substrate

-

ATP

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor

-

Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

A serial dilution of the test compound is prepared.

-

The kinase, peptide substrate, and assay buffer are added to the wells of a 96-well plate.

-

The test compound and controls (positive and negative) are added to the respective wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified period.

-

The kinase activity is measured using a suitable detection method, which typically quantifies the amount of ADP produced.

-

The IC50 values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Procedure:

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

A standardized inoculum of the test microorganism is prepared and added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds for the development of novel therapeutics. Their demonstrated activity against a range of validated and emerging therapeutic targets, particularly in the areas of oncology and infectious diseases, warrants further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific targets.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these derivatives exert their biological effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and drug-like properties.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified targets are relevant, such as neurodegenerative and metabolic disorders.

This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of 2-aminothiazole-based drug discovery. The continued exploration of derivatives from this compound is poised to deliver the next generation of innovative medicines.

References

- 1. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Synthetic Routes for 2-Aminothiazole-4-Acetic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-4-acetic acid ester core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including cephalosporin antibiotics. The efficient and scalable synthesis of these compounds is of paramount importance for the drug development and manufacturing sectors. This technical guide provides an in-depth review of the primary synthetic routes, complete with detailed experimental protocols, quantitative data for comparison, and visual diagrams of the reaction pathways.

The Hantzsch Thiazole Synthesis: The Cornerstone Approach

The most prevalent and versatile method for the synthesis of 2-aminothiazole-4-acetic acid esters is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thiourea with an α-halo-γ-ketoester. Various modifications of this method have been developed to improve yields, simplify procedures, and utilize different starting materials.

Classical Hantzsch Synthesis from Ethyl 4-Chloroacetoacetate

A widely employed route involves the reaction of thiourea with ethyl 4-chloroacetoacetate. This method is straightforward and provides good yields of the target compound.

Reaction Pathway:

Methodological & Application

Application Notes and Protocols for the Synthesis of Cephalosporin Side Chains from Methyl 2-(2-aminothiazol-4-yl)acetate

Introduction

The (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl moiety is a critical side chain found in many third-generation cephalosporin antibiotics, such as Cefotaxime and Ceftriaxone.[1][2] This side chain confers potent antibacterial activity and stability against β-lactamase enzymes.[3] The synthesis of this key structural component is a crucial step in the industrial production of these life-saving drugs.[4]

This document provides detailed protocols for the synthesis of the advanced side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, starting from the readily available intermediate, Methyl 2-(2-aminothiazol-4-yl)acetate. The process involves two primary transformations: the introduction of a methoxyimino group at the α-carbon of the acetate moiety, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then ready for activation and coupling to the cephalosporin nucleus (e.g., 7-ACA).

Synthesis Pathway Overview

The overall synthetic strategy involves a two-step process. First, the α-carbon of the starting material, this compound, is functionalized to introduce an oxime group, which is subsequently methylated. The second step is the selective hydrolysis of the methyl ester to yield the final carboxylic acid side chain.

Figure 1: Overall reaction pathway for the synthesis of the target cephalosporin side chain.

Experimental Protocols

Protocol 1: Synthesis of Methyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate

This protocol details the conversion of this compound to its methoxyimino derivative. The reaction proceeds via an intermediate hydroxyimino compound which is then methylated in situ or in a subsequent step. The method described here is adapted from established industrial processes for similar substrates.[5][6]

Materials:

-

This compound

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Acetone

-

Dimethyl Sulfate (DMS)

-

Tetrabutylammonium Hydrogen Sulfate (TBAHS) - Phase Transfer Catalyst

-

50% Sodium Hydroxide (NaOH) solution

-

Deionized Water

Procedure:

-

Oximation:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend this compound (1.0 mole) in glacial acetic acid.

-

Cool the mixture to 0°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 moles) in water, ensuring the temperature does not exceed 5°C.

-

Stir the reaction mixture at 0-5°C for 2-3 hours. The formation of the intermediate, Methyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, can be monitored by Thin Layer Chromatography (TLC).

-

-

Methylation:

-

In a separate, larger reaction vessel, add the previously formed hydroxyimino intermediate (e.g., 0.2 moles), acetone (250 mL), and tetrabutylammonium hydrogen sulfate (0.025 moles).[5]

-

Cool this suspension to 0°C.

-

Slowly add 50% sodium hydroxide solution while stirring vigorously, maintaining the temperature below 5°C. Stir for an additional 30 minutes.

-

Add a solution of dimethyl sulfate (0.25 moles) dropwise over 1 hour, ensuring the temperature remains between 0°C and 5°C.[6]

-

Continue stirring the reaction mixture at this temperature for 3-4 hours.

-

-

Work-up and Isolation:

-

Filter the reaction mixture to remove any undissolved solids.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

The resulting residue will contain the crude product. Suspend this residue in cold water (150 g) and stir for 30 minutes.[6]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum at 50°C.

-

The crude product can be further purified by recrystallization from a methanol-water mixture.

-

Protocol 2: Hydrolysis to (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid

This protocol describes the base-catalyzed hydrolysis of the methyl ester to yield the final carboxylic acid.[7][8]

Materials:

-

Methyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate

-

Ethanol or Methanol

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) for acidification

Procedure:

-

Saponification:

-

In a round-bottom flask, suspend the Methyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate (0.1 moles) in a mixture of ethanol (100 mL) and water (100 mL).

-

Add potassium hydroxide (0.15 moles) to the suspension.[7]

-

Heat the reaction mixture to reflux (approximately 70°C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

-

Cool the clear filtrate in an ice bath and slowly acidify to pH 2.5-3.0 by adding concentrated HCl dropwise with constant stirring.

-

The product will precipitate as a solid. Allow the suspension to stir in the ice bath for 1 hour to ensure complete precipitation.

-

Collect the solid by filtration, wash thoroughly with ice-cold water until the washings are free of chloride ions.

-

Dry the product in a vacuum oven at 50-60°C.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the laboratory procedures for the synthesis and isolation of the final product.

Figure 2: Step-by-step experimental workflow for the synthesis protocols.

Data Presentation

The following tables summarize typical quantitative data reported for the synthesis of aminothiazolyl-methoxyimino acetic acid derivatives. Yields and conditions may vary based on the exact substrate and scale.

Table 1: Reaction Conditions and Yields for Methylation Step

| Parameter | Value | Reference |

| Reactant | 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester | [5][6] |

| Solvent | Acetone | [5][6] |

| Methylating Agent | Dimethyl Sulfate (DMS) | [5][6] |

| Catalyst | Tetrabutylammonium Hydrogen Sulfate (TBAHS) | [5][6] |

| Base | 50% Sodium Hydroxide | [5] |

| Temperature | 0°C to +5°C | [6] |

| Reaction Time | 3 - 4 hours | [5] |

| Reported Yield | ~80% | [6] |

| Melting Point | 155-157°C (Crude), 160-165°C (Recrystallized) | [6] |

Table 2: Reaction Conditions for Ester Hydrolysis

| Parameter | Value | Reference |

| Reactant | Ethyl (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetate | [7] |

| Solvent | Ethanol / Water | [7] |

| Base | Potassium Hydroxide (KOH) | [7] |

| Temperature | Reflux (~70°C) | [7] |

| Reaction Time | ~3.5 hours | [7] |

| Final pH for Precipitation | 2.5 - 3.0 | [1] |

| Reported Purity | >99% (by HPLC) | [9] |

Note: Data from analogous compounds are used to provide representative values. Actual results should be determined empirically.

References

- 1. CEFTRIAXONE | 73384-59-5 [chemicalbook.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | 65872-41-5 | Benchchem [benchchem.com]

- 4. industrialbiotech.biz [industrialbiotech.biz]

- 5. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]

- 6. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]

- 7. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. WO2005105813A1 - Improved process for the manufacture of ceftriaxone sodium - Google Patents [patents.google.com]

Application Notes: Protocol for N-acylation of Methyl 2-(2-aminothiazol-4-yl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(2-aminothiazol-4-yl)acetate is a critical building block in synthetic organic and medicinal chemistry. The primary amino group on the thiazole ring serves as a versatile handle for derivatization, most notably through N-acylation. This modification is a cornerstone in the synthesis of a wide array of biologically active compounds, including numerous cephalosporin antibiotics. The acylation introduces an amide bond, allowing for the modulation of the molecule's physicochemical properties, such as solubility, stability, and interaction with biological targets. This document provides a detailed, generalized protocol for the N-acylation of this compound using a standard acylating agent.

Reaction Principle

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of the thiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A non-nucleophilic base is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the acylated product.

Experimental Protocol

This protocol describes a general method for the N-acylation of this compound with an acid chloride in the presence of a tertiary amine base.

Materials:

-

This compound

-

Acylating agent (e.g., Acetyl chloride, Benzoyl chloride, or other R-COCl)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM or THF) with magnetic stirring. A typical concentration is 0.1-0.5 M.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Base Addition: Add the tertiary amine base (1.1-1.5 equivalents) dropwise to the cooled solution.

-

Acylating Agent Addition: Slowly add the acylating agent (1.0-1.2 equivalents), either neat or dissolved in a small amount of the reaction solvent, via a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

-

Work-up (Quenching): Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding water or 1M HCl to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel. If DCM was used, add more DCM. If THF was used, add a water-immiscible solvent like ethyl acetate. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with:

-

1M HCl (to remove residual base)

-

Saturated aqueous NaHCO₃ (to remove acidic impurities)

-

Brine (to remove residual water)

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-acylated product.

Data Presentation: N-Acylation Parameters

The selection of reagents and conditions can be adapted for various acyl groups. The following table summarizes typical components used in this class of reaction, as informed by general organic synthesis principles and procedures for related compounds[1][2][3].

| Parameter | Example Reagents / Conditions | Purpose |

| Substrate | This compound | Nucleophile source |

| Acylating Agent | Acid Chlorides (R-COCl), Acid Anhydrides ((RCO)₂O) | Electrophile; introduces the acyl group |

| Base | Triethylamine (TEA), Pyridine, DIPEA | Neutralizes acidic byproduct (e.g., HCl) |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Provides a medium for the reaction; must be anhydrous |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions[1] |

| Work-up | Aqueous acid/base washes, extraction | Separates the product from reagents and byproducts[1][3] |

| Yield | Variable (Typically moderate to high) | Dependent on substrate, acylating agent, and reaction optimization |

Visualizations

The following diagram illustrates the logical flow of the N-acylation protocol.

References

- 1. EP1373276A1 - Process for the preparation of cefpodoxime proxetil - Google Patents [patents.google.com]

- 2. EP1590353B1 - A process for the preparation of cefpodoxime proxetil - Google Patents [patents.google.com]

- 3. US20060149055A1 - Process for the manufacture of cefpodoxime proxetil - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from Methyl 2-(2-aminothiazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel kinase inhibitors utilizing Methyl 2-(2-aminothiazol-4-yl)acetate as a key starting material. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including clinically approved drugs. This document outlines a representative synthetic protocol, presents key biological activity data for derived compounds, and illustrates relevant signaling pathways.

Introduction

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 2-aminothiazole moiety is a versatile pharmacophore that can engage in key hydrogen bonding interactions within the ATP-binding site of various kinases.[1][2] this compound is a readily available starting material that allows for diverse chemical modifications at the acetate group, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.

Synthetic Strategy

A common and effective strategy for elaborating this compound into potential kinase inhibitors involves a two-step sequence:

-

Hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Amide coupling of the resulting carboxylic acid with a variety of amines to generate a library of N-substituted-2-(2-aminothiazol-4-yl)acetamides.

This approach allows for the introduction of diverse chemical functionalities to probe the binding pocket of the target kinase.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-aminothiazol-4-yl)acetic acid (Intermediate 1)

This protocol describes the hydrolysis of the methyl ester starting material.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, 1N)

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v), add sodium hydroxide (1.1 eq).[3]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.[4]

-

A precipitate will form. Stir the suspension in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(2-aminothiazol-4-yl)acetic acid as a solid.

Protocol 2: Synthesis of N-Aryl-2-(2-aminothiazol-4-yl)acetamides (General Amide Coupling Protocol)

This protocol outlines a general procedure for the amide bond formation between the carboxylic acid intermediate and various anilines.

Materials:

-

2-(2-aminothiazol-4-yl)acetic acid (Intermediate 1)

-

Substituted aniline (1.0-1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of 2-(2-aminothiazol-4-yl)acetic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the substituted aniline (1.0-1.2 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-2-(2-aminothiazol-4-yl)acetamide.[5]

Data Presentation

The following tables summarize the biological activity of representative N-substituted-2-(2-aminothiazol-4-yl)acetamide derivatives against various cancer cell lines and kinases.

Table 1: In Vitro Anticancer Activity of N-Aryl-2-(2-aminothiazol-4-yl)acetamide Derivatives

| Compound ID | Substitution on N-benzyl group | Cancer Cell Line | Assay Type | GI₅₀ (µM) | Reference |

| 8a | Unsubstituted | NIH3T3/c-Src527F | Cell Proliferation | 1.34 | [6] |

| 8a | Unsubstituted | SYF/c-Src527F | Cell Proliferation | 2.30 | [6] |

| 8b | 4-Fluoro | NIH3T3/c-Src527F | Cell Proliferation | 1.49 | [6] |

| 8b | 4-Fluoro | SYF/c-Src527F | Cell Proliferation | 2.51 | [6] |

Table 2: Kinase Inhibitory Activity of Representative Aminothiazole Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Dasatinib | Src | <1 | [7] |